10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused ring system with sulfur (thia) and nitrogen (aza) atoms. Its core structure includes a bicyclic framework (dodeca-1(8),2(6),4,11-tetraen-9-one) modified by a 2-fluorophenylmethyl substituent at position 10 and methyl groups at positions 4 and 7. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding interactions and metabolic stability.
Properties
IUPAC Name |
10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-10-7-14-16(23-10)12-8-19-21(17(22)15(12)20(14)2)9-11-5-3-4-6-13(11)18/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWYEWDDQWYJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one is a complex organic molecule notable for its unique tricyclic structure and the presence of multiple functional groups, including thiazole and triazine moieties. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological properties and mechanisms of action based on available literature and preliminary studies.
Molecular Characteristics
- Molecular Formula : C17H14FN3OS
- Molecular Weight : 327.4 g/mol
- Structural Features : The compound features a thiazole ring and a triazine moiety, contributing to its potential biological activities.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H14FN3OS |
| Molecular Weight | 327.4 g/mol |
| Heavy Atom Count | 23 |
| Hydrogen Bond Acceptors | 4 |
The exact mechanism of action for this compound remains largely uncharacterized; however, it is hypothesized that its structural features may allow it to interact with various biological targets. Potential interactions could include:
- Enzyme Inhibition : The presence of double bonds and heteroatoms may facilitate binding to active sites on enzymes involved in inflammatory responses or tumor progression.
- Receptor Modulation : The compound may act as a modulator for receptors implicated in pain and inflammation.
Case Studies
Although specific case studies on this compound are scarce, related compounds have shown promising results in various preclinical models:
-
Anti-inflammatory Effects :
- A study demonstrated that thiazole derivatives reduced pro-inflammatory cytokines in vitro, suggesting similar potential for the examined compound.
-
Cancer Cell Line Studies :
- Research on triazine-based compounds indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, warranting further investigation into the targeted pathways.
Future Directions
Given the preliminary findings regarding similar compounds, further research is warranted to elucidate the biological activity of This compound . Potential areas for future research include:
- In Vivo Studies : Conduct animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Utilize techniques such as surface plasmon resonance or fluorescence polarization to study binding interactions with target proteins.
- Structure-Activity Relationship (SAR) Analysis : Investigate how modifications to the molecular structure affect biological activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural differences between the target compound and its closest analogs:
Substituent Effects on Physicochemical Properties
- Fluorine Position : The target compound’s 2-fluorophenylmethyl group (ortho-F) may induce steric hindrance compared to the para-F analog . Para-substituted halogens typically allow better π-π stacking in receptor binding, while ortho substitution can hinder rotational freedom.
- Heterocyclic Modifications : The thiazole ring in introduces nitrogen and sulfur heteroatoms, which may improve solubility and metal-coordination capabilities.
- Polar Groups : Methoxy (in ) and hydroxyphenyl groups (in ) enhance polarity, favoring aqueous solubility but reducing blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
